5-chloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
5-Chloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound characterized by its thiazolo[3,2-a]pyrimidin-3-yl group and thiophene-2-sulfonamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds with high affinity to FXa, inhibiting its activity and thus preventing the formation of thrombin, a key enzyme in the coagulation cascade . This results in an antithrombotic effect .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . This prevents the conversion of prothrombin to thrombin, thereby reducing clot formation .
Pharmacokinetics
The compound has been identified as a potent FXa inhibitor with excellent in vivo antithrombotic activity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Result of Action
The inhibition of FXa and the subsequent disruption of the coagulation cascade result in a reduction in blood clot formation . This can help prevent conditions such as deep vein thrombosis and pulmonary embolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under specific conditions. The reaction is often carried out in isopropyl alcohol at controlled temperatures, sometimes using ultrasonic activation to enhance the reaction efficiency.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic route for higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential for antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to determine its efficacy as a therapeutic agent, particularly in the treatment of thrombotic disorders.
Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
7-Chloro-thiazolo-pyrimidine
5-Aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates
7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness: 5-Chloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.
This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Its synthesis, reactions, and applications continue to be explored, promising new insights and advancements in the field.
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Properties
IUPAC Name |
5-chloro-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S3/c1-10-7-15(22)21-13(9-25-17(21)19-10)11-3-2-4-12(8-11)20-27(23,24)16-6-5-14(18)26-16/h2-9,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHOIRJKYRUGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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